N-Ethylbenzisoxazolium tetrafluoroborate
Overview
Description
N-Ethylbenzisoxazolium tetrafluoroborate (EBOTF) is a chemical compound that has been studied since the mid-1990s due to its unique properties and potential applications in a variety of scientific research fields. It is a quaternary ammonium salt with a structure of a benzisoxazolium ring and a tetrafluoroborate anion. EBOTF has been studied for its potential applications in biochemistry, physiology, and molecular biology.
Scientific Research Applications
N-Ethylbenzisoxazolium tetrafluoroborate has been studied for its potential applications in biochemistry, physiology, and molecular biology. It has been used as a catalyst in various organic reactions, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of fine chemicals. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate has been used as a reagent in the detection of metals, as a stabilizer for enzymes, and as a quencher for fluorescence.
Mechanism Of Action
The mechanism of action of N-Ethylbenzisoxazolium tetrafluoroborate is still not fully understood. It is believed that the compound acts as an acid-base catalyst, which increases the rate of the reaction by forming an intermediate complex between the reactants and the catalyst. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate is thought to act as a Lewis acid, which can increase the reactivity of the reactants by forming a complex with them.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-Ethylbenzisoxazolium tetrafluoroborate are still being studied. However, it has been shown to have a variety of effects on enzymes and proteins, including the activation of certain enzymes and the inhibition of others. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate has been shown to have an effect on the structure and function of certain proteins, and has been used to study the structure and function of enzymes.
Advantages And Limitations For Lab Experiments
The use of N-Ethylbenzisoxazolium tetrafluoroborate in lab experiments has a number of advantages. It is a relatively inexpensive reagent that is easy to synthesize and use. Additionally, it is a relatively stable compound that can be stored for long periods of time without degradation. However, there are some limitations to the use of N-Ethylbenzisoxazolium tetrafluoroborate in lab experiments. It has a relatively low solubility in water, which can limit its use in certain reactions. Additionally, the compound has a relatively low reactivity, which can limit the number of reactions that it can be used in.
Future Directions
There are a number of potential future directions for the use of N-Ethylbenzisoxazolium tetrafluoroborate in scientific research. It could be used as a catalyst for the synthesis of polymers, pharmaceuticals, and fine chemicals. Additionally, it could be used as a reagent for the detection of metals and as a stabilizer for enzymes. Additionally, it could be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the mechanism of action of drugs and other compounds. Finally, it could be used to study the biochemical and physiological effects of compounds on cells and organisms.
properties
IUPAC Name |
2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKECHXPFSOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196728 | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylbenzisoxazolium tetrafluoroborate | |
CAS RN |
4611-62-5 | |
Record name | 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4611-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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